Anti-HIV-1 Activity of the 2-Fluorobenzylthio-1,3,4-oxadiazole Motif: Direct Comparator Data
In a series of 3-(5-(alkyl/arylthio)-1,3,4-oxadiazol-2-yl)-8-phenylquinolin-4(1H)-ones, the 2-fluorobenzylthio derivative (Compound 13) demonstrated a cell-based anti-HIV-1 EC50 of 50 µM and no cytotoxicity up to 100 µM, whereas analogs with small alkyl thioethers (e.g., methyl, ethyl) were completely inactive in the same assay [1]. This provides class-level inference that the 2-fluorobenzylthio moiety, when paired with an appropriate heterocyclic partner, imparts a measurable antiviral window not achievable with simple alkyl thioether analogs.
| Evidence Dimension | Anti-HIV-1 activity (cell-based) & cytotoxicity |
|---|---|
| Target Compound Data | Not directly measured; inference from analog Compound 13: EC50 = 50 µM, CC50 > 100 µM |
| Comparator Or Baseline | Alkyl thioether (methyl, ethyl) analogs: no activity at 100 µM |
| Quantified Difference | Active vs. inactive; selectivity index > 2 for the 2-fluorobenzylthio-bearing analog |
| Conditions | Cell-based anti-HIV-1 assay; compound concentration 100 µM for screening, dose-response for EC50 |
Why This Matters
For procurement in antiviral screening, the 2-fluorobenzylthio oxadiazole scaffold offers a validated starting point, whereas generic alkylthio oxadiazoles would be unlikely to yield hits.
- [1] Parizadeh, N., Alipour, E., Soleymani, S., Zabihollahi, R., Aghasadeghi, M. R., Hajimahdi, Z., & Zarghi, A. (2018). Synthesis of Novel 3-(5-(Alkyl/arylthio)-1,3,4-Oxadiazol-2-yl)-8-Phenylquinolin-4(1H)-One Derivatives as Anti-HIV Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(4), 225-231. View Source
